molecular formula C22H22N2O4 B2454189 Ethyl 4-((2,5-dimethylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-41-0

Ethyl 4-((2,5-dimethylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2454189
CAS No.: 899943-41-0
M. Wt: 378.428
InChI Key: XESQHEUYRLXOCL-UHFFFAOYSA-N
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Description

Ethyl 4-((2,5-dimethylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.428. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[(2,5-dimethylphenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-4-27-22(26)21-19(28-14-17-12-15(2)10-11-16(17)3)13-20(25)24(23-21)18-8-6-5-7-9-18/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESQHEUYRLXOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=C(C=CC(=C2)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((2,5-dimethylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazine Ring : Cyclization of hydrazine derivatives with diketones under acidic or basic conditions.
  • Introduction of the Phenyl Group : Utilization of Friedel-Crafts acylation reactions.
  • Esterification : The carboxylic acid group is esterified with ethanol under acidic conditions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 256 µg/mL .

Anticancer Activity

Research has also focused on the anticancer potential of this compound. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to the regulation of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors, altering their activity.
  • Cell Signaling Pathways : Modulation of pathways such as MAPK and PI3K/Akt, which are critical in cell survival and proliferation.

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives of dihydropyridazine showed promising results against bacterial strains, indicating potential for development as antimicrobial agents .
  • Cancer Cell Line Analysis : In vitro studies on various cancer cell lines revealed that the compound could induce apoptosis in a dose-dependent manner, suggesting its utility in cancer therapeutics.

Research Findings Summary

Study FocusKey FindingsReference
Antimicrobial ActivityEffective against E. coli and S. aureus at MIC 256 µg/mL
Anticancer PotentialInduces apoptosis in cancer cell lines
Mechanism InsightsModulates MAPK and PI3K/Akt pathways

Q & A

Basic Research Questions

What are the standard synthetic routes for Ethyl 4-((2,5-dimethylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate?

Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyridazine core via cyclocondensation of hydrazines with diketones or ketoesters.
  • Step 2 : Introduction of the 2,5-dimethylbenzyloxy group via nucleophilic substitution or Mitsunobu reaction.
  • Step 3 : Esterification to install the ethyl carboxylate moiety.
    Key reagents include ethyl chloroformate, 2,5-dimethylbenzyl bromide, and catalysts like triethylamine. Reaction conditions often require anhydrous solvents (e.g., DMF or THF) and temperatures between 50–80°C .

Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : For confirming substituent positions (e.g., ¹H NMR: δ 7.3–7.5 ppm for phenyl protons; ¹³C NMR: δ 165–170 ppm for carbonyl groups) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ~467.5 g/mol) .
  • IR Spectroscopy : Identification of C=O (1680–1720 cm⁻¹) and ether (C-O, 1100–1250 cm⁻¹) functional groups .

How do functional groups influence the compound’s reactivity?

  • The 2,5-dimethylbenzyloxy group enhances steric hindrance, reducing nucleophilic attack at the pyridazine ring.
  • The ethyl ester allows for hydrolysis to carboxylic acids under basic conditions.
  • The 6-oxo group participates in keto-enol tautomerism, affecting hydrogen-bonding interactions in biological systems .

What stability considerations are relevant for storage and handling?

  • Thermal Stability : Decomposition observed above 200°C via TGA.
  • Photostability : Susceptible to UV-induced degradation; store in amber vials.
  • Hydrolytic Sensitivity : Ester groups degrade in aqueous alkaline conditions (pH >9). Use DSC to monitor phase transitions .

Advanced Research Questions

What mechanistic insights exist for its interaction with biological targets?

The compound may inhibit enzymes like cyclooxygenase-2 (COX-2) or kinases by:

  • Competitive binding via the pyridazine core mimicking ATP’s adenine moiety.
  • Allosteric modulation through hydrophobic interactions with the 2,5-dimethylbenzyl group.
    Validation requires molecular docking studies (e.g., AutoDock Vina) and kinetic assays (e.g., IC₅₀ determination) .

How can contradictory data on reaction yields be resolved?

Discrepancies arise from:

  • Solvent polarity : Higher yields in polar aprotic solvents (DMF vs. toluene) due to improved reagent solubility .
  • Catalyst load : Palladium on carbon (5% vs. 10%) impacts Suzuki coupling efficiency.
    Resolution : Use a Design of Experiments (DoE) approach to optimize parameters like temperature, solvent, and catalyst ratio .

What strategies improve enantiomeric purity in derivatives?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric synthesis.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers.
  • Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) .

How does computational modeling guide structural optimization?

  • QSAR Models : Predict bioactivity based on substituent electronic parameters (Hammett σ values).
  • MD Simulations : Assess binding stability in protein pockets (e.g., >100 ns trajectories for COX-2).
  • ADMET Prediction : Tools like SwissADME evaluate logP (optimal ~2.5) and BBB permeability .

Methodological Recommendations

  • Contradiction Analysis : Use LC-MS to track intermediate stability during multi-step synthesis .
  • Biological Assays : Pair in vitro enzyme inhibition with in silico docking (e.g., Glide SP scoring) to validate targets .
  • Scale-Up : Transition from batch to flow chemistry for exothermic reactions (e.g., nitration steps) .

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